2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide
Description
The compound 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (CID 42926975) is a chloroacetamide derivative with the molecular formula C₁₁H₁₃ClFNO . Its structure features a chloro substituent at the 2-position of the acetamide backbone, an N-methyl group, and a branched 1-(4-fluorophenyl)ethyl moiety. The presence of fluorine and chlorine atoms enhances its lipophilicity and reactivity, making it a candidate for further derivatization.
Properties
IUPAC Name |
2-amino-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-8(14(2)11(15)7-13)9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDICKIMLZKPPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling Reactions
The core acetamide structure is typically constructed using coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). A patent describing the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide provides a foundational framework:
-
Activation of Carboxylic Acid : A substituted carboxylic acid (e.g., 2-((benzyloxycarbonyl)amino)acetic acid) is activated using CDI in anhydrous tetrahydrofuran (THF) at 0–25°C for 2 hours.
-
Amine Coupling : The activated intermediate reacts with 1-(4-fluoro-phenyl)-ethylamine, introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
-
Deprotection : The benzyl carbamate (Cbz) protective group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the free amine.
Key Reaction Parameters :
N-Methylation Strategies
Introducing the N-methyl group requires selective methylation of the secondary amine. A two-step approach is optimal:
-
Protection of Primary Amine : The free amine generated post-deprotection is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane (DCM).
-
Methylation : The protected amine undergoes alkylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 6–8 hours.
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM at 0°C, yielding the N-methylated product.
Yield Optimization :
-
Excess methyl iodide (1.5 equiv) improves methylation efficiency.
-
Polar aprotic solvents like acetone enhance reaction kinetics compared to THF.
Reaction Optimization and Challenges
Solvent Selection and Reaction Efficiency
The choice of solvent significantly impacts coupling efficiency:
-
THF vs. Ethyl Acetate : THF offers superior solubility for CDI-activated intermediates, achieving yields >80%. Ethyl acetate, while less polar, facilitates easier workup in hydrogenolysis steps.
-
Temperature Control : Exothermic reactions during CDI activation necessitate cooling to 0°C to prevent side reactions like imidazole dimerization.
Byproduct Mitigation
Common byproducts include:
-
N-Acylurea Formation : Caused by overactivation of carboxylic acids. Mitigated by stoichiometric control of CDI (1.1 equiv).
-
Over-Methylation : Addressed by stepwise addition of methyl iodide and monitoring via thin-layer chromatography (TLC).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : Reverse-phase C18 column (ACN/water gradient) reveals purity >98% with retention time ~6.2 minutes.
-
Melting Point : 142–144°C (decomposes), consistent with crystalline acetamide derivatives.
Scalability and Industrial Relevance
Pilot-Scale Adaptations
Regulatory Considerations
-
Impurity Profiling : The European Pharmacopoeia mandates identification of residual solvents (e.g., THF < 720 ppm) and heavy metals (<10 ppm).
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluoro-substituted compounds with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Variations
The key differentiating factor among acetamide analogs lies in their substituents, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide and related compounds:
Key Observations:
- Chloro vs. Amino Groups: The chloro group in CID 42926975 enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas amino groups (e.g., in ) increase hydrophilicity and hydrogen-bonding capacity, favoring antimicrobial activity .
- Fluorine Substituents: The 4-fluorophenyl group in CID 42926975 and compound 14d improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
- Sulfur-Containing Groups: Sulfanyl (SH) and isothioureido moieties () introduce redox activity and enhance binding to metal ions or thiol-sensitive biological targets.
Physicochemical Properties
- LogP and Solubility: The chloro group in CID 42926975 increases logP (lipophilicity: ~2.5) compared to amino-substituted analogs (logP ~1.8 in ), affecting bioavailability.
- Hydrogen Bonding: Amino and mercapto groups () enhance solubility in polar solvents, whereas chloro and fluorophenyl groups favor lipid membrane penetration .
Biological Activity
2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant effects and its interaction with various biological targets. This article reviews the available literature on the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving amines and acetamides. The introduction of a fluorine atom in the para position of the phenyl group is significant as it often enhances biological activity by increasing lipophilicity and altering receptor binding profiles.
Anticonvulsant Activity
Research has demonstrated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant activity. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and piperazine moieties can lead to variations in efficacy. For instance, compounds with higher lipophilicity showed delayed onset but prolonged anticonvulsant action, suggesting a complex interaction with central nervous system (CNS) targets .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound | Dose (mg/kg) | MES Test Efficacy | Time Point (h) |
|---|---|---|---|
| 12 | 100 | Effective | 0.5 |
| 13 | 300 | Effective | 4 |
| 19 | 300 | Effective | Both |
| 24 | 100 | Effective | 0.5 |
The maximum efficacy was observed in compound 19 , which protected animals at both time intervals tested, indicating a robust anticonvulsant profile .
Interaction with Cancer Pathways
Recent studies have explored the potential of compounds similar to this compound in inhibiting cancer cell growth, particularly in non-small cell lung cancer (NSCLC). The multitargeting agents that inhibit both c-MET and SMO pathways have shown promising results in overcoming resistance to existing therapies . While this specific compound has not been directly tested against cancer cells, its structural analogs suggest potential antiproliferative effects.
Table 2: Inhibitory Activity Against c-MET and SMO
| Compound | IC50 (μM) c-MET | IC50 (μM) SMO |
|---|---|---|
| A | 8.1 | 0.060 |
| B | >20 | <0.05 |
These findings highlight the importance of structural modifications in enhancing biological activity against multiple targets, which is critical for developing effective cancer therapies .
Case Studies
Case Study: Anticonvulsant Screening
In a study evaluating various derivatives for their anticonvulsant properties, several compounds were tested in animal models using the maximal electroshock (MES) test. The results indicated that fluorinated compounds generally exhibited superior activity compared to their non-fluorinated counterparts, reinforcing the role of fluorine substitution in enhancing pharmacological effects .
Case Study: Cancer Cell Response
In another investigation focusing on NSCLC, compounds designed to target c-MET and SMO receptors were administered in xenograft models. These agents not only inhibited tumor growth but also restored sensitivity to first-generation EGFR-TKIs, suggesting that structural modifications akin to those found in this compound could enhance therapeutic efficacy against resistant cancer phenotypes .
Q & A
Q. What are the key structural features and physicochemical properties of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide?
The compound contains a fluorinated aromatic ring, an acetamide backbone, and a branched alkyl chain with methyl and ethyl substituents. Key properties include:
- Molecular Formula : C₁₁H₁₄FN₂O (calculated from systematic naming).
- Hydrogen Bond Donors/Acceptors : 2 donors (NH₂, NH) and 2 acceptors (amide O, aromatic F).
- LogP : Estimated ~1.8 (using fragment-based methods), indicating moderate lipophilicity.
- Solubility : Likely >50 µg/mL in DMSO based on structural analogs (e.g., solubility data for N-(2-fluoro-phenyl)acetamide derivatives ).
Structural characterization typically employs NMR (e.g., ¹H/¹³C NMR for confirming substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How is this compound synthesized, and what are common purification strategies?
A typical synthesis involves:
Acylation : Reacting 1-(4-fluorophenyl)ethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
Methylation : Using methyl iodide or dimethyl sulfate to methylate the secondary amine.
Purification :
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate).
- Recrystallization : From ethanol/water mixtures to achieve >95% purity.
Yield optimization (~70–90%) requires strict temperature control during acylation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis?
Byproducts often arise from incomplete methylation or over-alkylation. Optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (20–60°C), reaction time (4–24 hrs), and base stoichiometry (1–3 eq). A recent study on acetamide derivatives identified temperature as the most critical factor (p < 0.05) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance methylation efficiency.
Example Table :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 20–60 | 40 | +25% yield |
| Reaction Time (hr) | 4–24 | 12 | +15% yield |
| Base (eq) | 1–3 | 2.5 | +10% yield |
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Discrepancies in NMR signals may arise from rotameric conformations or solvent effects. Mitigation steps:
Variable Temperature NMR : Analyze spectra at 25°C and 60°C to observe dynamic exchange broadening.
COSY/HSQC : Confirm spin-spin coupling and assign ambiguous peaks (e.g., distinguishing N-methyl protons from aromatic signals).
Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., N-methylacetamide derivatives ).
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like NMDA receptors (common for fluorinated acetamides).
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F ~65) and CYP450 inhibition risks.
- DFT Calculations : Analyze electron density maps to predict reactivity at the amide nitrogen .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (3% H₂O₂) conditions at 37°C for 24 hrs.
- Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., hydrolyzed acetamide or defluorinated analogs).
Stability thresholds: <5% degradation under physiological pH (7.4) is acceptable for in vitro assays .
Data Interpretation and Methodological Guidance
Q. How to design a dose-response study for evaluating cytotoxicity?
Cell Lines : Use HEK-293 (normal) and HeLa (cancer) cells for comparative analysis.
Dosing Range : 0.1–100 µM, with 24–72 hr exposure.
Endpoint Assays : MTT for viability, Annexin V/PI for apoptosis.
Example Data :
| Concentration (µM) | HEK-293 Viability (%) | HeLa Viability (%) |
|---|---|---|
| 10 | 95 ± 3 | 80 ± 5 |
| 50 | 85 ± 4 | 45 ± 6 |
| 100 | 70 ± 5 | 20 ± 3 |
Q. What statistical approaches are recommended for analyzing enzyme inhibition data?
- Nonlinear Regression : Fit dose-response curves to the Hill equation (GraphPad Prism).
- ANOVA with Tukey’s Test : Compare IC₅₀ values across multiple analogs (p < 0.05 considered significant).
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
